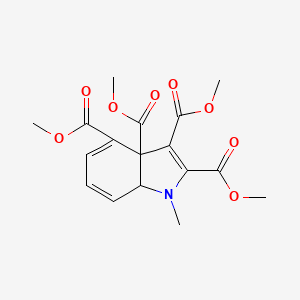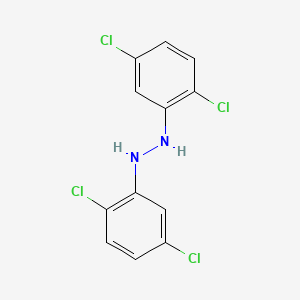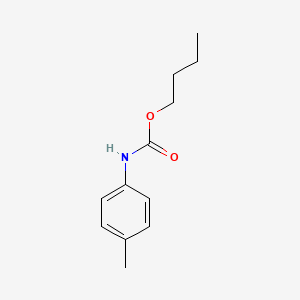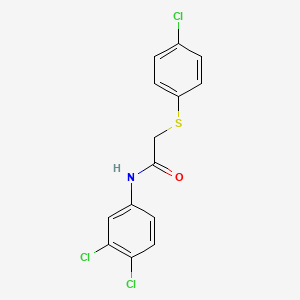
1-(4-Amino-2-hydroxyphenyl)-3-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-hydroxyphenyl)-3-butylurea is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a butylurea moiety attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-hydroxyphenyl)-3-butylurea typically involves the reaction of 4-amino-2-hydroxybenzoic acid with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-hydroxyphenyl)-3-butylurea can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
1-(4-Amino-2-hydroxyphenyl)-3-butylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-hydroxyphenyl)-3-butylurea exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The butylurea moiety may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethanone: This compound shares the amino and hydroxyl groups but has a different substituent on the phenyl ring.
4-Aminosalicylic acid: Similar in structure due to the presence of the amino and hydroxyl groups on the phenyl ring.
Uniqueness
1-(4-Amino-2-hydroxyphenyl)-3-butylurea is unique due to the presence of the butylurea moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
38880-78-3 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)-3-butylurea |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6,12H2,1H3,(H2,13,14,16) |
InChI Key |
BELUYWADOSQWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)




![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)




![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



